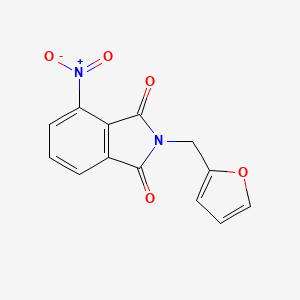

2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione

Beschreibung

2-(2-Furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a nitro-substituted isoindole-1,3-dione derivative characterized by a furan-containing side chain at position 2 and a nitro group at position 4 of the isoindole core. Its molecular formula is C₁₃H₈N₂O₅, with a molecular weight of 272.22 g/mol . The compound is identified by multiple synonyms, including AC1LI363, ZINC474663, and STK252697, reflecting its broad utility in chemical screening libraries .

Eigenschaften

IUPAC Name |

2-(furan-2-ylmethyl)-4-nitroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O5/c16-12-9-4-1-5-10(15(18)19)11(9)13(17)14(12)7-8-3-2-6-20-8/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAULTGLYURLBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667446-41-5 | |

| Record name | 2-(2-Furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the furan ring to the isoindole dione: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, where the furan ring is attached to the isoindole dione core.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the nitro group or the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines or thiols can be employed under appropriate conditions.

Major Products

Oxidation: Furanones or other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted isoindole dione derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.

Wirkmechanismus

The mechanism of action of 2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound belongs to the isoindole-1,3-dione family, which is frequently modified to tune electronic, steric, and solubility properties. Below is a comparative analysis with structurally related analogs:

Table 1: Comparative Data for 2-(2-Furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione and Analogs

Detailed Comparative Analysis

(a) 4-Nitrothalidomide

- Structural Differences : Replaces the furylmethyl group with a 2,6-dioxopiperidin-3-yl moiety .

- Functional Implications: The piperidinyl group introduces hydrogen-bonding capacity and conformational rigidity, critical for binding to cereblon (CRBN) in thalidomide’s teratogenic and immunomodulatory mechanisms . The nitro group at position 4 is retained, but the presence of the dioxopiperidine ring enhances solubility in polar solvents compared to the furylmethyl analog. Biological Activity: Demonstrates teratogenic effects in rabbit models, with structural-activity relationships (SAR) highlighting the necessity of the dioxopiperidine core for CRBN interaction .

(b) 2-(4-Methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione

- Structural Differences : Substitutes furylmethyl with a 4-methyl-2-phenyl-oxazolylmethyl group .

- Ongoing studies focus on corrosion inhibition and antimicrobial activity, suggesting divergent applications compared to nitro-substituted analogs .

(c) Amino-Substituted Isoindole-diones

- Structural Differences: Feature amino groups (e.g., 4-amino or 3-amino substituents) instead of nitro groups .

- The absence of a nitro group reduces electron-withdrawing effects, altering redox properties and stability.

Electronic and Solubility Profiles

- Solubility: The furylmethyl group in the target compound confers moderate lipophilicity, whereas the dioxopiperidine in 4-nitrothalidomide enhances water solubility. Oxazole and amino-substituted analogs exhibit variable solubility due to polar functional groups (e.g., oxazole’s basicity, amino’s hydrophilicity) .

Biologische Aktivität

2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione, also known as CAS 667446-41-5, is a compound belonging to the isoindole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound based on various studies and research findings.

- Molecular Formula : C13H8N2O5

- Molecular Weight : 272.22 g/mol

- CAS Number : 667446-41-5

1. Anti-inflammatory Activity

Research indicates that derivatives of isoindole-1,3-dione exhibit significant anti-inflammatory properties. A study demonstrated that several compounds showed inhibitory activity against cyclooxygenase (COX) enzymes, with some derivatives exhibiting greater COX-2 inhibition than the reference drug meloxicam. The compounds also exhibited reactive oxygen species (ROS) scavenging activity, suggesting potential therapeutic applications in inflammatory conditions .

2. Neuroprotective Effects

In silico studies have highlighted the potential of isoindole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. The best-performing derivative in these studies had an IC50 value of 1.12 μM for AChE inhibition, indicating strong neuroprotective potential .

3. Anticancer Activity

The biological activity of this compound extends to anticancer effects. Research has shown that certain isoindole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanisms involve modulation of various signaling pathways associated with cell proliferation and survival .

Case Studies

Several studies have explored the biological activity of isoindole derivatives:

- Study on COX Inhibition : A series of isoindole derivatives were synthesized and evaluated for their COX inhibitory activity. Three compounds demonstrated significant inhibition of COX-2, suggesting their potential as anti-inflammatory agents .

- Neuroprotective Study : A study investigating the effects on AChE and BuChE found that specific derivatives exhibited promising inhibitory activities, with implications for treating Alzheimer's disease .

Research Findings Summary Table

Q & A

Q. What are the established synthetic protocols for preparing 2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione?

Methodological Answer: A common approach involves nucleophilic substitution or condensation reactions. For example:

- Step 1: React 4-nitro-1H-isoindole-1,3(2H)-dione (CAS 603-62-3, molecular weight 192.13 g/mol ) with 2-furylmethylamine or its derivatives in ethanol under reflux (1–2 hours).

- Step 2: Crystallize the product via slow evaporation of ethanol, yielding ~70% pure crystals. Adjust stoichiometry and solvent polarity (e.g., DMF for sluggish reactions) to optimize yield .

Key Reaction Parameters:

| Parameter | Condition |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (~78°C) |

| Reaction Time | 1–2 hours |

| Yield | ~70% (after recrystallization) |

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

- Data Collection: Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution: Employ direct methods (e.g., SHELXS) for phase determination .

- Refinement: Refine using SHELXL, adjusting H-atom positions via riding models (C–H = 0.93–0.97 Å, Uiso = 1.2Ueq) .

- Validation: Check for R-factor convergence (R1 < 0.05) and residual electron density (< 0.5 eÅ⁻³).

Software Recommendations:

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., furylmethyl group at C2, nitro at C4). Use DMSO-d₆ or CDCl₃ for solubility.

- IR Spectroscopy: Identify carbonyl stretches (~1700–1750 cm⁻¹ for isoindole-dione) and nitro group vibrations (~1520 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular weight (expected [M+H]⁺ = 275.066 g/mol).

Advanced Questions

Q. How can researchers address discrepancies between experimental and computational spectroscopic data?

Methodological Answer:

- Step 1: Validate computational models (DFT/B3LYP) by comparing calculated vs. experimental IR/NMR spectra. Adjust basis sets (e.g., 6-311G++(d,p)) for accuracy .

- Step 2: Check for tautomerism or dynamic effects (e.g., solvent polarity in NMR) .

- Step 3: Re-examine synthetic purity via HPLC or TLC to rule out impurities skewing data .

Q. What are the mechanistic insights into the nitro group’s influence on the compound’s reactivity?

Methodological Answer: The nitro group at C4:

- Electron-Withdrawing Effect: Enhances electrophilicity at adjacent carbonyl groups, facilitating nucleophilic attacks (e.g., hydrolysis or amine substitutions).

- Steric Hindrance: May reduce reactivity at C3 due to steric bulk.

- Experimental Validation: Compare reaction rates with non-nitro analogs (e.g., 4-H derivatives) using kinetic studies .

Q. What strategies are effective in analyzing thermal degradation products?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Monitor mass loss at 200–400°C to identify decomposition stages.

- Pyrolysis-GC/MS: Detect volatile fragments (e.g., furan derivatives or nitrobenzene analogs) .

- Solid-State NMR: Characterize non-volatile residues (e.g., polymeric byproducts).

Q. How to design experiments to study the compound’s stability under various pH conditions?

Methodological Answer:

- Buffer Preparation: Use aqueous buffers (pH 1–13) with ionic strength adjustment (e.g., 0.1 M KCl).

- Stability Monitoring:

- HPLC: Quantify degradation products (e.g., hydrolysis to phthalic acid derivatives).

- UV-Vis Spectroscopy: Track absorbance changes at λmax (~270 nm for nitro groups).

- Kinetic Modeling: Calculate half-lives (t₁/₂) using pseudo-first-order kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.